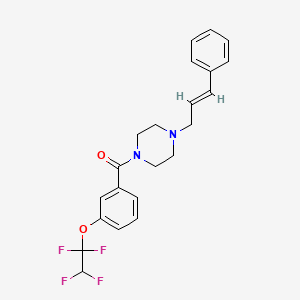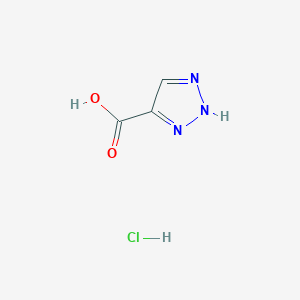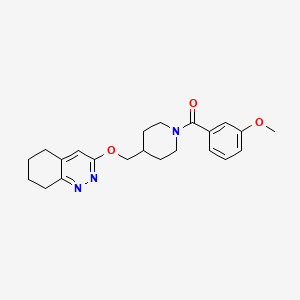
(E)-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides .
Molecular Structure Analysis
The compound contains a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has a hydrazinyl group (-NH-NH2), a tert-butyl group (C(CH3)3), and a 2-hydroxybenzylidene group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar hydroxy group and the nitrogen atoms could make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Novodvorskyi et al. (2022) synthesized new hydrazones containing a 1,2,4-triazine-5-one core and evaluated their antioxidant activities. These compounds showed significant potential as oxidative stress suppressors, with some derivatives being twice as active as ascorbic acid. This suggests a promising avenue for treating disorders accompanied by oxidative stress, hinting at the broader applicability of compounds like "(E)-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one" in mitigating oxidative damage in biological systems (Novodvorskyi et al., 2022).
Reactivity and Synthesis of Derivatives
Research by Mironovich and Ivanov (2003) explored the reactivity of similar triazin-5(2H)-ones with carbonyl compounds, yielding corresponding hydrazones and derivatives. These reactions form the basis for synthesizing a wide array of compounds with varying biological activities and chemical properties, demonstrating the chemical versatility of triazinone derivatives for further application in medicinal chemistry and materials science (Mironovich & Ivanov, 2003).
Antibacterial and Antifungal Activities
A study by Kumara et al. (2015) prepared novel triazinone derivatives and evaluated their antimicrobial properties against certain bacterial and fungal pathogens. This research highlighted the potential of triazinone derivatives as antimicrobial agents, offering a foundation for further exploration into the development of new antibiotics or antifungal treatments based on the structural framework of compounds like "(E)-6-(tert-butyl)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one" (Kumara et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-tert-butyl-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-14(2,3)11-12(21)16-13(19-17-11)18-15-8-9-6-4-5-7-10(9)20/h4-8,20H,1-3H3,(H2,16,18,19,21)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCRTPXUMRASEQ-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-N-(3-methoxypropyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2640688.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N'-(ethoxycarbonyl)propanehydrazide](/img/structure/B2640689.png)
![N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide](/img/structure/B2640690.png)
![N-(4-bromophenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2640691.png)
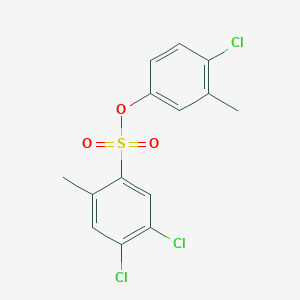
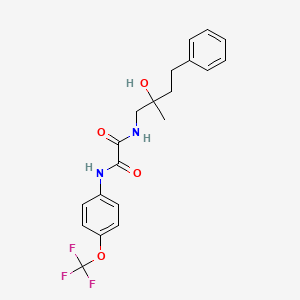
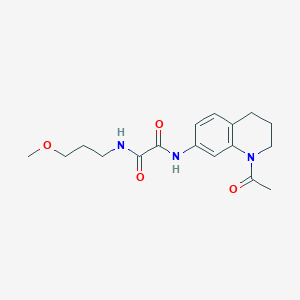
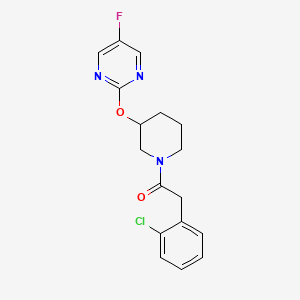
![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide](/img/structure/B2640699.png)
